
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism by which Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Methyl 4-(2-aminoethyl)pyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 6-(trifluoromethyl)pyridine-2-carboxylate: Lacks the aminoethyl group, affecting its biological activity.
Uniqueness: Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
属性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC 名称 |
methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7-4-6(2-3-14)5-8(15-7)10(11,12)13/h4-5H,2-3,14H2,1H3 |
InChI 键 |
OCDZWMFUAAYDEE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC(=C1)CCN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




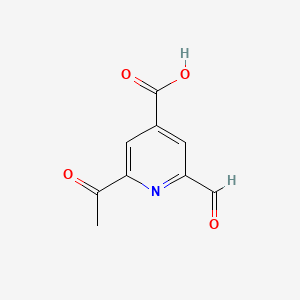

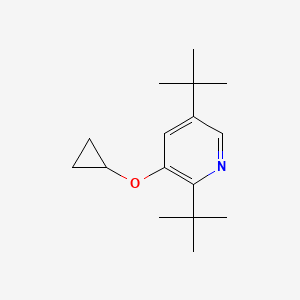

![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
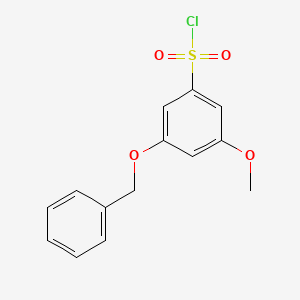
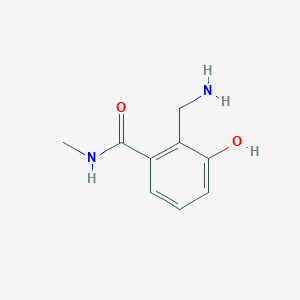

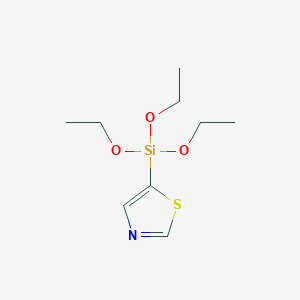
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)

